molecular formula C26H54NO7P B14155477 2-Stearoylphosphatidylcholine CAS No. 3476-44-6

2-Stearoylphosphatidylcholine

Cat. No.: B14155477
CAS No.: 3476-44-6
M. Wt: 523.7 g/mol
InChI Key: IQGPMZRCLCCXAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Stearoylphosphatidylcholine is a high-purity, synthetic phospholipid designed for advanced life science research. As a critical building block of lipid bilayers, this phosphatidylcholine features a stearic acid (C18:0) chain at the sn -2 position of the glycerol backbone, influencing membrane properties such as rigidity and phase transition temperature. Its saturated fatty acyl chain contributes to superior oxidative stability, making it a valuable component for formulating robust liposomal drug delivery systems. Phospholipids of this class are essential in several FDA-approved therapeutic liposomes, providing prolonged circulation times and targeted delivery for drugs like doxorubicin and amphotericin B . This product is supplied with a detailed Certificate of Analysis and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

3476-44-6

Molecular Formula

C26H54NO7P

Molecular Weight

523.7 g/mol

IUPAC Name

(3-hydroxy-2-octadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C26H54NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)34-25(23-28)24-33-35(30,31)32-22-21-27(2,3)4/h25,28H,5-24H2,1-4H3

InChI Key

IQGPMZRCLCCXAG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Phosphatidylcholine Species

De Novo Biosynthesis Pathways

De novo synthesis pathways are responsible for creating the fundamental phosphatidylcholine structure from simpler precursor molecules. While these pathways generate the bulk of cellular PC, they typically produce a generalized pool of PC species whose acyl chain composition reflects the available diacylglycerol (DAG) or phosphatidylethanolamine (B1630911) (PE) pools, rather than specifically targeting the synthesis of 2-Stearoylphosphatidylcholine.

The CDP-Choline Pathway in Mammalian Systems.

The primary route for PC synthesis in all mammalian cells is the CDP-Choline pathway, also known as the Kennedy pathway. This three-step enzymatic process occurs in the cytoplasm and at the endoplasmic reticulum/Golgi apparatus.

Phosphorylation of Choline (B1196258): The pathway begins with the phosphorylation of free choline by the enzyme choline kinase (CK) , using ATP as the phosphate (B84403) donor to produce phosphocholine (B91661) and ADP.

Activation of Phosphocholine: In the rate-limiting step, CTP:phosphocholine cytidylyltransferase (CCT) catalyzes the reaction of phosphocholine with cytidine (B196190) triphosphate (CTP) to form the activated intermediate, cytidine diphosphate-choline (CDP-Choline).

Transfer to Diacylglycerol: Finally, cholinephosphotransferase (CPT) transfers the phosphocholine headgroup from CDP-Choline to a diacylglycerol (DAG) molecule, releasing cytidine monophosphate (CMP) and forming a new phosphatidylcholine molecule.

The specific PC species produced, such as one containing a stearoyl group, is dependent on the composition of the DAG pool available to the CPT enzyme. If a DAG containing stearic acid at the sn-2 position is utilized, 2-Stearoylphosphatidylcholine can be formed directly, though this is not the predominant mechanism for its synthesis.

Table 1: Overview of the CDP-Choline (Kennedy) Pathway

StepEnzymeKey SubstratesKey ProductsCellular Location
1Choline Kinase (CK)Choline, ATPPhosphocholine, ADPCytoplasm
2CTP:phosphocholine cytidylyltransferase (CCT)Phosphocholine, CTPCDP-Choline, PPiCytoplasm / Nucleus
3Cholinephosphotransferase (CPT)CDP-Choline, Diacylglycerol (DAG)Phosphatidylcholine (PC), CMPEndoplasmic Reticulum

The Phosphatidylethanolamine N-Methyltransferase (PEMT) Pathway in Mammalian Systems.

A secondary de novo pathway for PC synthesis exists predominantly in the liver. The Phosphatidylethanolamine N-Methyltransferase (PEMT) pathway converts phosphatidylethanolamine (PE) to phosphatidylcholine through three sequential methylation reactions.

This process is catalyzed by the single enzyme phosphatidylethanolamine N-methyltransferase (PEMT) , which is localized to the endoplasmic reticulum. PEMT utilizes S-adenosylmethionine (SAM) as the methyl group donor for each of the three steps, converting it to S-adenosylhomocysteine (SAH) in the process. The final PC species generated via this pathway is dictated by the acyl chain composition of the initial PE substrate pool. Research indicates that the PEMT pathway preferentially synthesizes PC species containing polyunsaturated fatty acids (PUFAs), such as docosahexaenoic acid (DHA), making it a less common route for the direct synthesis of saturated species like 2-Stearoylphosphatidylcholine.

Bacterial Phosphatidylcholine Synthesis Pathways

Prokaryotes lack the CDP-Choline and PEMT pathways found in mammals and instead utilize distinct mechanisms to synthesize PC.

Some bacteria employ a methylation pathway analogous to the mammalian PEMT pathway. This process involves the stepwise methylation of the primary amine of phosphatidylethanolamine (PE) using S-adenosylmethionine (SAM) as the methyl donor. However, this conversion is catalyzed by a different enzyme, phosphatidylethanolamine N-methyltransferase (PmtA) , which performs all three methylation steps to yield PC.

A more common pathway in bacteria utilizes the enzyme phosphatidylcholine synthase (Pcs) . In a single enzymatic step, Pcs catalyzes the condensation of free choline directly with CDP-diacylglycerol (CDP-DAG) , an activated form of phosphatidic acid. This reaction produces phosphatidylcholine and releases CMP. This mechanism is distinct from the mammalian CDP-Choline pathway, which uses DAG and an activated choline headgroup (CDP-Choline).

Table 2: Comparison of Bacterial PC Synthesis Pathways

Pathway NameKey EnzymePrimary SubstratesMechanism
Methylation PathwayPhosphatidylethanolamine N-methyltransferase (PmtA)Phosphatidylethanolamine (PE), S-adenosylmethionine (SAM)Three-step methylation of the PE headgroup.
PCS PathwayPhosphatidylcholine Synthase (Pcs)Choline, CDP-diacylglycerol (CDP-DAG)Single-step condensation of choline onto CDP-DAG.

Acyl Chain Remodeling and Turnover Mechanisms

While de novo pathways generate the PC backbone, the precise acyl chain composition of membrane phospholipids (B1166683), including the specific placement of a stearoyl group at the sn-2 position, is primarily achieved through a dynamic remodeling process known as the Lands' cycle . This cycle allows cells to customize their phospholipid profile in response to metabolic and environmental needs. The formation of 2-Stearoylphosphatidylcholine is a key outcome of this mechanism.

The Lands' cycle consists of two main enzymatic steps:

Deacylation: A pre-existing phosphatidylcholine molecule, synthesized via a de novo pathway, is targeted by a phospholipase A₂ (PLA₂) enzyme. PLA₂ specifically hydrolyzes the ester bond at the sn-2 position, releasing the resident fatty acid and generating a lysophosphatidylcholine (B164491) (LPC) intermediate.

Reacylation: The resulting LPC is then rapidly re-esterified with a different fatty acyl chain. This reaction is catalyzed by a lysophosphatidylcholine acyltransferase (LPCAT) enzyme. To generate 2-Stearoylphosphatidylcholine, an LPCAT enzyme utilizes stearoyl-CoA (the activated form of stearic acid) from the cellular acyl-CoA pool and transfers the stearoyl group to the vacant sn-2 position of the LPC.

Research findings have demonstrated that multiple isoforms of LPCAT exist, each with distinct substrate specificities for both the LPC acceptor and the acyl-CoA donor. This enzymatic specificity is the critical regulatory point that allows for the targeted synthesis of specific PC molecular species like 2-Stearoylphosphatidylcholine, ensuring the precise lipid composition required for membrane function and cellular signaling.

Table 3: The Lands' Cycle for the Synthesis of 2-Stearoylphosphatidylcholine

StepProcessKey Enzyme(s)SubstratesProducts
1DeacylationPhospholipase A₂ (PLA₂)Phosphatidylcholine (PC), H₂OLysophosphatidylcholine (LPC), Free Fatty Acid
2ReacylationLysophosphatidylcholine Acyltransferase (LPCAT)Lysophosphatidylcholine (LPC), Stearoyl-CoA 2-Stearoylphosphatidylcholine , Coenzyme A (CoA)

The Lands' Cycle for Phospholipid Remodeling

The Lands' cycle is a deacylation-reacylation pathway that actively regulates the fatty acyl chain composition of phospholipids. nih.govannualreviews.org This process is critical because the initial de novo synthesis of phospholipids via the Kennedy pathway does not exhibit strong specificity for the types of fatty acids incorporated. nih.gov The Lands' cycle allows for the modification of the fatty acid at the sn-2 position of the glycerol (B35011) backbone after the initial synthesis. nih.gov

The cycle begins with the removal of a fatty acid from a phospholipid by a phospholipase A2 (PLA2) enzyme, which results in the formation of a lysophospholipid. e-century.us This lysophospholipid, for instance, 1-acyl-sn-glycero-3-phosphocholine, can then be reacylated by a lysophosphatidylcholine acyltransferase (LPCAT) enzyme, which incorporates a new fatty acid from an acyl-CoA molecule. e-century.uspnas.org This two-step process of deacylation and reacylation allows for the specific tailoring of the phospholipid's fatty acid composition. pnas.orgresearchgate.net

StepEnzyme FamilyReactionSignificance
DeacylationPhospholipase A2 (PLA2)Phosphatidylcholine + H₂O → Lysophosphatidylcholine + Fatty AcidRemoves a fatty acid from the sn-2 position. e-century.us
ReacylationLysophosphatidylcholine Acyltransferase (LPCAT)Lysophosphatidylcholine + Acyl-CoA → Phosphatidylcholine + CoAIncorporates a specific fatty acid into the sn-2 position. e-century.us

Deacylation Reactions by Phospholipases

Deacylation, the removal of fatty acids from phospholipids, is a critical step in the Lands' cycle and is catalyzed by a group of enzymes called phospholipases. Different classes of phospholipases exhibit specificity for different positions on the glycerol backbone.

Phospholipase A1 (PLA1) enzymes catalyze the hydrolysis of the acyl group at the sn-1 position of phospholipids, producing a fatty acid and a 2-acyl-lysophospholipid. wikipedia.org This activity is crucial for the turnover of cellular phospholipids and the generation of bioactive lipid mediators. wikipedia.org For instance, the degradation of phosphatidylcholine in bovine brain subcellular fractions has been shown to proceed through the sequential deacylation of the sn-1 and sn-2 positions, highlighting the role of PLA1 in initiating this process. merckmillipore.com The activity of lysosomal PLA1 can be significantly influenced by the lipid environment, such as the presence of negatively charged lipids and cholesterol in the membrane. nih.govucl.ac.be

Phospholipase A2 (PLA2) enzymes specifically hydrolyze the fatty acid from the sn-2 position of glycerophospholipids, a key reaction in the Lands' cycle that generates a lysophospholipid and a free fatty acid. ebi.ac.ukfao.org This activity is central to the remodeling of phosphatidylcholine species. e-century.us The substrate specificity of PLA2 can be influenced by factors such as temperature and the surrounding lipid environment. For example, studies on rainbow trout have shown that the preference of microsomal PLA2 for different fatty acyl chains on phosphatidylcholine varies with acclimation temperature. nih.gov Furthermore, the physical state of the phosphatidylcholine substrate, including the presence of other lipids like cholesterol, can modulate PLA2 activity. nih.gov In rat lung microsomes, PLA2 has been shown to be more active towards phosphatidylcholines containing an unsaturated fatty acid at the sn-2 position compared to disaturated species. uu.nl

Phospholipase B (PLB) enzymes have the capacity to hydrolyze acyl groups from both the sn-1 and sn-2 positions of a glycerophospholipid, releasing two fatty acids and a glycerophosphocholine molecule. jax.orgnih.gov Some PLBs can also act as lysophospholipases, removing the remaining fatty acid from a lysophospholipid. In the yeast Saccharomyces cerevisiae, the NTE1-encoded phospholipase B degrades phosphatidylcholine to produce glycerophosphocholine and free fatty acids. nih.gov Studies on Penicillium notatum have revealed that the pH optimum for phospholipase B activity towards phosphatidylcholine is around 5.5. jst.go.jp The activity of some phospholipases B can be stimulated by activator proteins, as seen in Torulaspora delbrueckii. tandfonline.com However, research in yeast suggests that phospholipases B may not be the primary contributors to the constitutive deacylation involved in phospholipid remodeling. semanticscholar.org

Phospholipase D (PLD) catalyzes the hydrolysis of the terminal phosphodiester bond of a glycerophospholipid, producing phosphatidic acid and releasing the head group, such as choline in the case of phosphatidylcholine. nih.govcdnsciencepub.comnih.gov While PLD activity is a key aspect of glycerophospholipid metabolism and cellular signaling, it does not directly participate in the deacylation-reacylation cycle of fatty acids. researchgate.net The phosphatidic acid produced by PLD can, however, be further metabolized to other signaling molecules like diacylglycerol and lysophosphatidic acid. nih.govresearchgate.net Mammalian PLD enzymes are selective for phosphatidylcholine and are regulated by various proteins and signaling molecules. cdnsciencepub.comnih.gov

Reacylation by Acyltransferases

Following deacylation, the resulting lysophosphatidylcholine is reacylated by an acyl-CoA:lysophosphatidylcholine acyltransferase (LPCAT). pnas.org These enzymes catalyze the transfer of a fatty acyl group from an acyl-CoA donor to the free hydroxyl group of the lysophospholipid, thereby regenerating a diacyl-phosphatidylcholine with a potentially different fatty acid at the sn-2 position. e-century.usfrontiersin.org This reacylation step is crucial for incorporating specific fatty acids, such as stearic acid, into the sn-2 position to form molecules like 2-stearoylphosphatidylcholine.

Several LPCAT enzymes have been identified, each with distinct substrate specificities and roles in lipid metabolism. nih.gov For example, LPCAT3 has been implicated in the reacylation of arachidonic acid into phospholipids in human monocytes, playing a role in regulating inflammatory responses. nih.govplymouth.ac.uk The activity of these acyltransferases is a key determinant of the final fatty acid composition of cellular membranes. nih.govbiorxiv.org

Lysophosphatidylcholine Acyltransferases (LPCATs) and sn-2 Acyl Chain Incorporation

Lysophosphatidylcholine acyltransferases (LPCATs) are a family of key enzymes that catalyze the reacylation of LPC to form PC, a crucial step in the Lands cycle. e-century.usfrontiersin.org This reaction is vital for incorporating newly synthesized or modified fatty acids, particularly at the sn-2 position of the glycerol backbone. oup.com The LPCAT enzyme family includes several isoforms (LPCAT1, LPCAT2, LPCAT3, and LPCAT4), each with distinct substrate preferences that contribute to the diverse fatty acid composition of cellular membranes. e-century.us

The formation of 2-stearoylphosphatidylcholine via this pathway depends on the ability of an LPCAT isoform to utilize stearoyl-CoA as an acyl donor. Research into the substrate specificity of these enzymes indicates varied affinities for saturated versus unsaturated fatty acids.

LPCAT1 exhibits the highest substrate specificity for oleoyl-CoA. mdpi.com

LPCAT2 also shows a preference for unsaturated acyl-CoAs. nih.gov

LPCAT3 demonstrates a strong preference for polyunsaturated fatty acyl-CoAs, such as linoleoyl-CoA and arachidonoyl-CoA, and is considered a key enzyme for incorporating these into phospholipids. e-century.usmdpi.com While it can utilize stearoyl-CoA, kinetic studies of human LPCAT3 show that its activity with this saturated fatty acid is significantly lower than with unsaturated counterparts. nih.gov LPCAT3 often prefers a lysoPC molecule that already contains a saturated fatty acid at the sn-1 position as its acyl acceptor. e-century.usmdpi.com

LPCAT4 displays acyl-CoA-dependent LPCAT activity with a subset of LPC substrates. e-century.us

These specificities suggest that while the incorporation of stearic acid at the sn-2 position by LPCATs is possible, these enzymes generally favor the incorporation of unsaturated fatty acids. nih.gov This aligns with the common structure of membrane phospholipids, which typically feature a saturated fatty acid at the sn-1 position and an unsaturated one at the sn-2 position. nih.govfrontiersin.org

Enzyme IsoformPrimary Acyl-CoA Substrate PreferenceKnown Activity with Stearoyl-CoAPrimary Function
LPCAT1Oleoyl-CoA mdpi.comLower activity compared to unsaturated substrates.Phospholipid synthesis and remodeling. e-century.us
LPCAT2Arachidonoyl-CoA e-century.usLower activity; important for platelet-activating factor (PAF) synthesis. nih.govInflammatory responses and PAF synthesis. mdpi.com
LPCAT3Linoleoyl-CoA, Arachidonoyl-CoA e-century.usmdpi.comSignificantly lower activity compared to PUFA-CoAs. nih.govIncorporation of PUFAs into phospholipids; lipid homeostasis. e-century.usresearchgate.net
LPCAT4Varies; accepts a subset of LPCs. e-century.usData less specific; part of the MBOAT family. e-century.usPhospholipid remodeling. e-century.us
Glycerophosphocholine Acyltransferase (Gpc1p) Activity

In certain eukaryotes, such as fungi and plants, a distinct PC remodeling pathway exists that involves the enzyme Glycerophosphocholine Acyltransferase (GPCAT), encoded by the GPC1 gene in yeast. nih.govlu.se This enzyme is notably absent in prokaryotes and chordates. nih.gov Gpc1p is an integral membrane protein located in the endoplasmic reticulum. nih.govnih.gov

Gpc1p catalyzes the acylation of glycerophosphocholine (GPC)—the backbone of PC that has been stripped of both fatty acids—to form lysophosphatidylcholine (LPC). nih.govuniprot.org This represents the initial step in a deacylation-reacylation cycle that can rebuild PC from its core components. researchgate.netuu.nl Subsequent acylation of the resulting LPC, often by the acyltransferase Ale1p in yeast, completes the synthesis of PC. uu.nl

This pathway, involving Gpc1p, has been shown to be important for producing more saturated PC species in yeast. uu.nl Gpc1p displays broad acyl-CoA substrate specificity but shows a preference for palmitoyl-CoA (16:0-CoA). uniprot.org Its ability to utilize a range of acyl-CoAs suggests it could potentially use stearoyl-CoA to generate a stearoyl-containing LPC, which would then be a precursor for 2-stearoylphosphatidylcholine. nih.gov

PropertyDescription
Enzyme NameGlycerophosphocholine Acyltransferase (GPCAT), Gpc1p (in yeast) nih.govnih.gov
OrganismFound in fungi (yeast) and plants; absent in chordates. nih.govlu.se
Cellular LocationEndoplasmic Reticulum. nih.govnih.gov
FunctionAcylates glycerophosphocholine (GPC) to form lysophosphatidylcholine (LPC). nih.govuniprot.org
SignificanceContributes to PC homeostasis and the generation of more saturated PC species. nih.govuu.nl

Intermediates of Phosphatidylcholine Turnover

The dynamic nature of cell membranes necessitates the constant turnover of phospholipids, a process that breaks down existing molecules and generates key metabolic intermediates. researchgate.netnih.gov The degradation of a phosphatidylcholine molecule containing stearic acid at the sn-2 position (e.g., 1-acyl-2-stearoyl-phosphatidylcholine) is mediated by various phospholipases, each yielding a specific set of products. researchgate.netcdnsciencepub.com

Phospholipase A1 (PLA1): This enzyme hydrolyzes the fatty acid from the sn-1 position. mdpi.com Its action on a PC with a stearoyl group at sn-2 would release the sn-1 fatty acid and generate 2-stearoyl-lysophosphatidylcholine .

Phospholipase A2 (PLA2): This enzyme specifically cleaves the fatty acid at the sn-2 position. frontiersin.orgfrontiersin.org Its activity on 2-stearoylphosphatidylcholine would release free stearic acid and a 1-acyl-lysophosphatidylcholine molecule.

Phospholipase B (PLB): This enzyme has the capacity to hydrolyze fatty acids from both the sn-1 and sn-2 positions, resulting in the formation of two free fatty acids and glycerophosphocholine (GPC) . researchgate.netuu.nl

Phospholipase D (PLD): This enzyme cleaves the phosphodiester bond before the choline headgroup, producing phosphatidic acid (PA) and free choline. nih.govwikipedia.org

These intermediates—lysophosphatidylcholines, GPC, and PA—are not merely breakdown products but are critical signaling molecules and substrates for the resynthesis and remodeling of new phospholipids. uu.nl

EnzymeCleavage Site on 1-Acyl-2-Stearoyl-PCGenerated Intermediates
Phospholipase A1 (PLA1)sn-1 position2-Stearoyl-lysophosphatidylcholine + Free Fatty Acid (from sn-1) mdpi.com
Phospholipase A2 (PLA2)sn-2 position1-Acyl-lysophosphatidylcholine + Stearic Acid frontiersin.org
Phospholipase B (PLB)sn-1 and sn-2 positionsGlycerophosphocholine (GPC) + Two Free Fatty Acids researchgate.net
Phospholipase D (PLD)Phosphodiester bond (headgroup)Phosphatidic Acid (PA) + Choline nih.govwikipedia.org

Regulatory Mechanisms of Phosphatidylcholine Metabolism

The main pathway for PC biosynthesis is regulated at the rate-limiting step catalyzed by the enzyme CTP:phosphocholine cytidylyltransferase (CCT) . cdnsciencepub.comnih.gov The activity of CCT is primarily controlled by its dynamic localization within the cell. cdnsciencepub.com It exists as an inactive, soluble enzyme in the cytosol and becomes activated upon binding to cellular membranes, particularly the endoplasmic reticulum. cdnsciencepub.com Several mechanisms govern this regulatory translocation:

Feedback Regulation: The concentration of PC within the ER membrane serves as a feedback sensor. cdnsciencepub.com When PC levels are low, CCT is recruited to the membrane and activated to stimulate synthesis. Conversely, high levels of PC cause CCT to be released into the cytosol in its inactive form. cdnsciencepub.com

Regulation by Fatty Acids: An increase in the availability of free fatty acids promotes the binding of CCT to membranes, thereby upregulating its activity to match fatty acid supply with phospholipid synthesis. cdnsciencepub.com

Reversible Phosphorylation: CCT activity is also modulated by post-translational modification. cdnsciencepub.com Phosphorylation, for instance by a cAMP-dependent protein kinase, leads to the dissociation of CCT from the membrane and its inactivation. cdnsciencepub.com Reactivation can occur via dephosphorylation by protein phosphatases. cdnsciencepub.com

Cellular and Biological Roles of 2 Stearoylphosphatidylcholine and Diverse Phosphatidylcholine Molecular Species

Contributions to Biological Membrane Structure and Function

The composition of phosphatidylcholine species within a biological membrane is a critical determinant of its physical state and, consequently, its functional capacity. The interplay between different PC molecules, and between PCs and other lipids like cholesterol, governs the architectural and organizational properties of the membrane.

Membrane fluidity is a critical parameter for proper cellular function, affecting processes such as signal transduction and protein activity. The acyl chain composition of phosphatidylcholines is a primary determinant of this property. The presence of 2-stearoylphosphatidylcholine, which contains a saturated 18-carbon stearoyl chain at the sn-2 position, influences membrane fluidity. Saturated acyl chains, like stearic acid, are linear and can pack together tightly, leading to a more ordered, gel-like membrane with reduced fluidity. This is in contrast to unsaturated acyl chains, which have "kinks" due to double bonds that disrupt tight packing and increase membrane fluidity.

Studies comparing different phosphatidylcholine species have demonstrated this principle. For instance, 1,2-distearoylphosphatidylcholine (DSPC), which has two saturated stearoyl chains, has a much higher chain melting temperature (53°C) compared to species with unsaturated chains. The introduction of a cis double bond, as in 1-oleoyl-2-stearoylphosphatidylcholine (B1238632) (c18:1-18:0PC), significantly lowers the transition temperature (7°C), indicating increased fluidity. A trans double bond, as in 1-elaidoyl-2-stearoylphosphatidylcholine (t18:1-18:0PC), has an intermediate effect, with a transition temperature of 31.5°C. The acyl chain order in the liquid crystalline state is also affected, with the fully saturated DSPC being substantially more ordered than its unsaturated counterparts.

Recent research has also highlighted the unexpected role of mono stearoyl phosphatidylcholine in modulating cellular membrane fluidity, suggesting precise membrane interactions due to its unique molecular structure.

The fluidity and organization of the lipid bilayer, modulated by the composition of phosphatidylcholine species, have a direct impact on the function of membrane-bound proteins. The activity of these proteins, which include receptors, enzymes, and channels, is often dependent on the physical properties of their surrounding lipid environment.

The biophysical properties of the membrane, such as thickness, curvature, and lateral pressure, are influenced by the acyl chains of phospholipids (B1166683). These properties can affect the conformational state and activity of embedded proteins. For example, the binding of lipids to certain sites on membrane proteins can be critical for stabilizing specific conformations. Changes in the lipid composition, such as an increase in the proportion of saturated acyl chains from phosphatidylcholines, can alter the lipid-protein interface and thereby modulate protein function.

Furthermore, the presence of specific phosphatidylcholine species can influence the partitioning of proteins into different membrane domains, such as lipid rafts, which are enriched in saturated lipids and cholesterol. This sequestration can bring proteins into proximity with their interaction partners or, conversely, isolate them to regulate their activity.

Phosphatidylcholine is a cornerstone of the membrane's barrier function, primarily due to its cylindrical molecular shape which favors the formation of a stable bilayer structure. This bilayer acts as a selective barrier, separating the cellular contents from the external environment and compartmentalizing intracellular processes. The integrity of this barrier is essential for maintaining cellular homeostasis.

The composition of PC species is crucial for this barrier. A membrane rich in saturated phosphatidylcholines, such as those containing stearoyl chains, will be more ordered and less permeable. In contrast, a higher content of unsaturated PCs increases permeability. Cells have mechanisms to regulate their lipid composition to maintain an optimal barrier function in response to environmental changes.

For example, in the skin, a specific mixture of lipids, including ceramides, cholesterol, and fatty acids, forms the permeability barrier in the stratum corneum. While not exclusively phosphatidylcholine, this illustrates the principle of a defined lipid composition being essential for barrier function. Disruption of this lipid organization, as seen in certain skin diseases, leads to impaired barrier function.

Oxidized phosphatidylcholines can also play a dual role in regulating endothelial barrier function. Some species enhance the barrier, while others increase its permeability, highlighting the importance of specific molecular structures in maintaining homeostasis.

Biological membranes exhibit asymmetry, with the lipid composition of the outer leaflet differing from that of the inner leaflet. Phosphatidylcholine is predominantly found in the outer leaflet of the plasma membrane in mammalian cells. This asymmetric distribution is actively maintained and is crucial for various cellular functions.

One of the key organizational features of membranes is the formation of lipid rafts, which are dynamic microdomains enriched in sphingolipids, cholesterol, and specific proteins. These rafts are thought to function as platforms for signal transduction and protein trafficking. The formation of lipid rafts is heavily influenced by the presence of saturated acyl chains and cholesterol.

Phosphatidylcholines with saturated acyl chains, such as 2-stearoylphosphatidylcholine, are thought to promote the formation of these ordered domains. The straight, saturated stearoyl chain can pack tightly with cholesterol and the saturated chains of sphingolipids, contributing to the formation of the liquid-ordered (Lo) phase that characterizes lipid rafts. In contrast, phosphatidylcholines with unsaturated acyl chains are typically found in the surrounding, more fluid liquid-disordered (Ld) phase. The preferential partitioning of cholesterol into domains rich in saturated lipids is a key driver of this phase separation.

The biophysical properties of a membrane are a direct consequence of its lipid composition, particularly the nature of the acyl chains of its constituent phospholipids. The length and degree of saturation of the acyl chains in phosphatidylcholine molecules are critical factors that determine these properties.

Chain Length: Lipids with shorter acyl chains are less rigid and less viscous. This is because they have a smaller molecular size, making them more susceptible to changes in kinetic energy, and they have less surface area for stabilizing London dispersion forces with neighboring chains.

Saturation: Saturated acyl chains, being linear, allow for tight packing, resulting in a more ordered and thicker membrane. Unsaturated acyl chains, especially those with cis double bonds, introduce kinks that disrupt this packing, leading to a more fluid and thinner membrane.

Phase Behavior: The acyl chain composition significantly affects the phase transition temperature (Tm) of the membrane, which is the temperature at which it transitions from a gel-like state to a fluid-like state. As shown in the table below, phosphatidylcholines with two saturated stearoyl chains (DSPC) have a high Tm, while those with unsaturated chains have a much lower Tm.

Phosphatidylcholine SpeciesAcyl Chain Composition (sn-1 / sn-2)Chain Melting Temperature (Tm)Acyl Chain Order (SCD) in Liquid Crystalline State
1,2-distearoylphosphatidylcholine (DSPC)18:

Participation in Cellular Signaling Pathways

Generation of Bioactive Lipid Mediators via Phospholipid Hydrolysis

Phosphatidylcholine (PC) serves as a crucial reservoir for the generation of a variety of bioactive lipid mediators through enzymatic hydrolysis. caldic.com This process is central to cellular signaling, as the products of hydrolysis can act as second messengers. uu.nlportlandpress.com The key enzymes involved are phospholipases, which cleave specific bonds within the PC molecule.

The hydrolysis of PC by phospholipase C (PLC) and phospholipase D (PLD) yields diacylglycerol (DAG) and phosphatidic acid (PA), respectively. uu.nlcaldic.comskinident.world These molecules are well-established lipid signaling molecules that participate in numerous cellular processes. uu.nl For instance, DAG produced from PC hydrolysis is typically more saturated than that derived from phosphatidylinositol and is implicated in signaling pathways, particularly within the cell nucleus. skinident.world

Hydrolysis by phospholipase A2 (PLA2) cleaves the fatty acid from the sn-2 position, releasing a free fatty acid and generating lysophosphatidylcholine (B164491) (LPC). skinident.worldresearchgate.net The released fatty acid, such as arachidonic acid, can then be used for the synthesis of eicosanoids, another important class of signaling molecules. skinident.worldnih.govnih.gov LPC itself is a bioactive lipid mediator, known to be a major component of oxidized low-density lipoprotein and to act as a secondary messenger that can activate protein kinase C and other kinases. researchgate.netocl-journal.org

Table 1: Bioactive Mediators from Phosphatidylcholine Hydrolysis
EnzymeHydrolysis Product(s)Signaling FunctionSource(s)
Phospholipase C (PLC)Diacylglycerol (DAG)Second messenger, activates Protein Kinase C uu.nl, skinident.world
Phospholipase D (PLD)Phosphatidic Acid (PA)Second messenger, involved in membrane trafficking uu.nl, caldic.com
Phospholipase A2 (PLA2)Lysophosphatidylcholine (LPC), Free Fatty Acid (e.g., Arachidonic Acid)Proinflammatory mediator, precursor for eicosanoids skinident.world, researchgate.net, nih.gov

Involvement in Signal Transduction Cascades

Specific phosphatidylcholine molecular species are not just precursors to signaling molecules but are also directly involved in the modulation of signal transduction cascades through specific interactions with membrane proteins. nih.gov The composition of PC species in a membrane can influence the conformation and activity of these proteins. uu.nl

A prime example is the visual signal transduction cascade in retinal rod photoreceptor cells. nih.gov In this system, the peripheral membrane proteins transducin (Gt) and cyclic GMP phosphodiesterase (PDE) interact with specific phospholipids on the disk membrane surface. nih.gov Research has shown that when the G-protein transducin is activated, its interaction with phosphatidylcholine is specifically enhanced as it forms a complex with the effector protein, PDE. nih.gov This demonstrates a head group-specific and state-dependent interaction, where phosphatidylcholine plays a direct role in the assembly and function of the signaling complex. nih.gov The compound 1-Palmitoyl-2-stearoylphosphatidylcholine, a specific PC species, is noted for its role in signal transduction processes. ncku.edu.tw

Specific Biological Contexts and Functions of Phosphatidylcholine Molecular Species

The specific combination of fatty acids in phosphatidylcholine molecules is critical for their function in specialized biological contexts, from the air-liquid interface of the lungs to the membranes of organelles.

Role in Lung Surfactant Composition and Dynamic Properties

Species such as palmitoylmyristoylphosphatidylcholine (PC 16:0/14:0), palmitoylpalmitoleoylphosphatidylcholine (PC 16:0/16:1), and palmitoyl-stearoyl-phosphatidylcholine (PSPC) are significant components. psu.edunih.govjci.org Studies have shown that the molar fractions of PC 16:0/14:0 and PC 16:0/16:1 in mammalian lung surfactant correlate with the respiratory rate and change with lung development, increasing with maturation in human neonates. atsjournals.orgnih.gov This suggests that the specific composition of PC species is finely tuned and adapted to the physiological demands of respiration. atsjournals.orgnih.gov For instance, in calves, DPPC constitutes about 41% of total PC, while palmitoyl-myristoyl PC contributes an additional 12%. physiology.org

Table 2: Major Phosphatidylcholine Species in Mammalian Lung Surfactant
Phosphatidylcholine SpeciesAbbreviationApproximate ProportionPrimary RoleSource(s)
DipalmitoylphosphatidylcholineDPPC (PC 16:0/16:0)40-60%Principal surface tension reduction psu.edu, atsjournals.org
PalmitoylmyristoylphosphatidylcholinePMPC (PC 16:0/14:0)Up to 38% (combined)Contribute to dynamic properties and homeostasis psu.edu, physiology.org, atsjournals.org
PalmitoylpalmitoleoylphosphatidylcholinePPoPC (PC 16:0/16:1) nih.gov, psu.edu, atsjournals.org
Palmitoyl-oleoyl-phosphatidylcholinePOPC (PC 16:0/18:1)5-12%Contribute to dynamic surfactant functions atsjournals.org
Palmitoyl-stearoyl-phosphatidylcholinePSPC (PC 16:0/18:0)Significant componentModulates surfactant composition jci.org

Significance in Outer Mitochondrial Membrane Dynamics

The outer mitochondrial membrane (OMM) is a critical hub for cellular processes including apoptosis and signaling. nih.govresearchgate.net Its lipid composition is distinct and crucial for its function. Phosphatidylcholine is the most abundant phospholipid in the OMM, comprising approximately 50% of the total. researchgate.netfrontiersin.orgnih.gov This is in contrast to the inner mitochondrial membrane (IMM), which is enriched in phosphatidylethanolamine (B1630911) (PE) and cardiolipin (B10847521). researchgate.netnih.gov

The specific molecular species of PC in the OMM influence its physical properties and interactions with proteins. nih.govunav.edu Atomistic simulations show that the presence of various lipid species, including different PCs, affects membrane thickness, surface area per lipid, and lateral diffusion rates. nih.gov The biogenesis of essential β-barrel proteins, which are imported into the OMM by the TOM and SAM protein complexes, depends on the lipid environment. nih.gov While non-bilayer-forming lipids like PE and cardiolipin are known to be required, the bilayer-forming phosphatidylcholine is essential for the stability and function of these protein import machineries. nih.gov Studies of rat liver mitochondria found that the predominant PC species in the OMM contained one saturated and one unsaturated fatty acid, while species with two unsaturated fatty acids were absent. unav.edu

Implications in Lipid Homeostasis and Cellular Adaptation

Cells must maintain a stable yet dynamic lipid composition in their membranes to ensure proper function, a state known as lipid homeostasis. nih.govembopress.org Phosphatidylcholine, as the major membrane phospholipid, is central to this regulation. uu.nl Perturbations in PC homeostasis can have severe consequences, leading to growth arrest or even cell death. caldic.comnih.gov

Cells have evolved sophisticated mechanisms to adapt to environmental changes by altering their membrane lipid composition. biorxiv.org This includes remodeling the acyl chains of phospholipids to maintain optimal membrane fluidity and function, a process termed homeoviscous adaptation. biorxiv.org For example, in response to cold, yeast cells adapt by shortening the acyl chains of their phospholipids and increasing the degree of unsaturation. embopress.org The ability to synthesize and remodel PC species is paramount for this adaptation. portlandpress.com Studies in yeast using rewired phospholipid synthesis pathways have shown that cellular viability under such stressed conditions depends on robust homeostatic adaptation and efficient inter-organelle lipid transport, highlighting the essential role of PC regulation in cellular resilience. embopress.orgnih.gov Conversely, external insults, such as exposure to electronic cigarette vapor, have been shown to disrupt pulmonary lipid homeostasis, significantly altering the concentration of key surfactant phospholipids, including palmitoyl-stearoyl-phosphatidylcholine (PSPC). jci.org

Advanced Methodologies for Academic Research on 2 Stearoylphosphatidylcholine

Chromatographic Techniques for Molecular Species Separation

Chromatographic methods are fundamental to the isolation and quantification of individual phosphatidylcholine (PC) molecular species from complex biological extracts. High-performance liquid chromatography (HPLC), in particular, offers a robust platform for this purpose.

High-Performance Liquid Chromatography (HPLC) for Intact Phosphatidylcholine Molecular Species

HPLC is a powerful technique for the separation of intact PC molecular species, avoiding the need for derivatization that can introduce artifacts. oup.com The separation is typically achieved on a stationary phase, such as a C18 column, with detection often performed at low UV wavelengths, like 205 nm, where the fatty acid ester bonds exhibit some absorbance. nih.govtandfonline.com This direct analysis allows for the resolution of PCs based on the properties of their fatty acyl chains.

Reversed-phase HPLC (RP-HPLC) is a widely used method for separating phosphatidylcholine species. nih.gov In RP-HPLC, the separation is based on the hydrophobic interactions between the fatty acid side chains of the PC molecules and the alkyl chains of the stationary phase. nih.gov This allows for the resolution of PC molecular species based on their acyl chain length and degree of unsaturation. For instance, in a typical RP-HPLC separation, the introduction of a double bond in a fatty acid chain reduces its retention time, equivalent to a decrease of approximately 1.8 carbon atoms compared to a saturated chain. nih.gov

Ion-pair RP-HPLC is another variation that has been successfully applied to the analysis of PC molecular species. oup.comnih.gov This technique involves the addition of ion-pairing reagents, such as tetraalkyl ammonium (B1175870) phosphates (TAAPs), to the mobile phase. oup.comnih.gov These reagents interact with the charged phosphate (B84403) group of the phosphatidylcholine, modifying its retention behavior and often leading to improved peak shape and resolution. oup.com

The composition of the mobile phase is a critical parameter in the HPLC separation of phosphatidylcholines. A well-optimized mobile phase is essential for achieving reliable and efficient separations. mastelf.com Key parameters that are often adjusted include the choice of organic solvents, the pH of the aqueous component, and the use of additives. mastelf.com

Commonly used mobile phases for the RP-HPLC of phosphatidylcholines are mixtures of methanol (B129727), acetonitrile (B52724), and water. oup.combsu.edu The proportion of water in the mobile phase significantly influences the retention of PC species; higher water content generally leads to longer retention times due to the hydrophobic nature of the analytes. oup.com The relative percentages of methanol and acetonitrile can also be fine-tuned to optimize selectivity. oup.com For ion-pair chromatography, the type and concentration of the ion-pairing reagent are crucial. For example, increasing the size of the TAAP cation can lead to longer retention times, while increasing the TAAP concentration generally decreases retention times. nih.gov Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to separate complex mixtures of PC species with a wide range of polarities. bsu.edu

Table 1: Examples of Mobile Phase Compositions for HPLC Separation of Phosphatidylcholines

Mobile Phase CompositionColumn TypeApplicationReference
Methanol/1 mM Potassium Phosphate Buffer, pH 7.4 (9.5:0.5, v/v)Nucleosil-5-C18Separation of PC species from egg, bovine brain, and porcine liver. nih.gov
Methanol/0.1 M Ammonium Acetate, pH 7.4 (95:5, v/v)C18 Reversed-PhaseSemipreparative separation of soybean PC molecular species. tandfonline.com
Isopropyl Alcohol/Methanol/Deionized Water (70:8:22, v/v)Zorbax Eclipse XDB-C18Isocratic separation of soy phosphatidylcholine fatty acids. nih.gov
Acetonitrile/Methanol (130:5, v/v) and 0.01% Trifluoroacetic AcidSephasil C8Separation of plasma glycerophospholipids. nih.gov

This table is for illustrative purposes and specific conditions may need to be optimized for different analytical goals.

Mass Spectrometry (MS)-Based Lipidomics Approaches

Mass spectrometry has emerged as a cornerstone of lipidomics research due to its high sensitivity, selectivity, and ability to provide detailed structural information. When coupled with liquid chromatography, it provides a powerful platform for the comprehensive analysis of lipids like 2-Stearoylphosphatidylcholine.

Electrospray Ionization Mass Spectrometry (ESI-MS/MS) for Structural Elucidation

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of intact, non-volatile molecules like phospholipids (B1166683) with minimal fragmentation. nih.gov In positive-ion mode ESI, phosphatidylcholines typically form protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or lithium [M+Li]⁺. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) is crucial for the structural elucidation of these ions. Through collision-activated dissociation (CAD), precursor ions are fragmented to produce characteristic product ions. nih.gov For phosphatidylcholines, a prominent fragment ion is often observed at m/z 184, corresponding to the phosphocholine (B91661) head group. nih.govnih.gov The fragmentation patterns also provide information about the fatty acyl chains. For example, the preferential loss of one fatty acid over the other can help to determine their positions on the glycerol (B35011) backbone. nih.gov The study of these fragmentation pathways is essential for the unambiguous identification of specific PC molecular species, including isomers. nih.gov

Table 2: Characteristic ESI-MS/MS Fragments for Phosphatidylcholine Identification

Precursor IonFragmentation ProcessCharacteristic Product Ion(s)Structural Information GainedReference
[M+H]⁺Loss of the polar head groupm/z 184 (phosphocholine)Confirms the presence of a phosphatidylcholine. nih.govnih.gov
[M+H]⁺Loss of fatty acid moietiesVaries depending on fatty acidIdentification of the fatty acyl chains. nih.gov
[M+Li]⁺Preferential loss of R₁COOH over R₂COOH[M+Li-R₁COOH]⁺, [M+Li-R₂COOH]⁺Assignment of fatty acid positions (sn-1 vs. sn-2). nih.gov

R₁ and R₂ represent the two fatty acyl chains.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Untargeted Lipid Profiling

Untargeted lipidomics aims to analyze all detectable lipids in a sample to gain a comprehensive overview of the lipidome. lcms.cz LC-MS/MS is the primary analytical platform for these studies. lcms.czresearchgate.net In a typical untargeted workflow, lipids are first separated by liquid chromatography, often using a reversed-phase column, before being ionized and detected by a high-resolution mass spectrometer. researchgate.net

This approach allows for the detection and relative quantification of thousands of lipid species in a single analysis. metabolomicscentre.ca The data generated is complex, and sophisticated software is used to process the raw data, including peak picking, alignment, and normalization. frontiersin.org Lipid identification is achieved by matching the accurate mass and MS/MS fragmentation patterns to spectral libraries and databases. metabolomicscentre.ca Untargeted lipidomics studies have been instrumental in identifying changes in the lipid profiles of various biological samples in response to different physiological or pathological conditions. frontiersin.orgendocrine-abstracts.org For example, such studies can reveal alterations in the levels of specific phosphatidylcholine species, providing insights into their roles in cellular processes and disease. endocrine-abstracts.org

Pseudotargeted Lipidomics Methods for Comprehensive Analysis

Pseudotargeted lipidomics represents a hybrid strategy that merges the broad screening capabilities of untargeted analysis with the specificity and sensitivity of targeted methods for the comprehensive analysis of lipids like 2-stearoylphosphatidylcholine. This approach aims to provide high coverage of the lipidome while maintaining good analytical performance. nih.gov The methodology typically involves an initial untargeted acquisition using high-resolution mass spectrometry (HRMS) to detect a wide range of lipid species present in a sample. nih.gov Following this, a targeted list of precursor and product ions is generated based on the initial untargeted data and theoretical lipid databases. nih.govrsc.org This targeted list is then used for subsequent analyses, often employing tandem mass spectrometry (MS/MS) in a scheduled or multiple reaction monitoring (MRM) mode, which enhances the specificity and quantification of the detected lipids. frontiersin.orgpeerj.com

The workflow for a pseudotargeted lipidomics study generally includes several key steps. It begins with sample preparation, followed by chromatographic separation, typically using Ultra-High Performance Liquid Chromatography (UHPLC) with a column chemistry suited for lipids, such as a C8 or C18 stationary phase. frontiersin.org The separated lipids are then introduced into a mass spectrometer, where an initial full scan MS analysis is performed to create a comprehensive list of potential lipids. nih.gov This is followed by a targeted MS/MS analysis to confirm the identity of the lipids and to quantify them. rsc.orgpeerj.com Data processing involves peak alignment, normalization, and statistical analysis to identify significant changes in lipid profiles between different sample groups. frontiersin.orgpeerj.com This approach has proven to be effective in identifying and quantifying a large number of lipid species, including various phosphatidylcholines, with good reproducibility and precision. nih.gov

The primary advantage of pseudotargeted lipidomics is its ability to achieve a broader coverage of the lipidome compared to traditional targeted methods, while offering better repeatability and quantitative accuracy than purely untargeted approaches. nih.gov By creating a comprehensive target list from actual experimental data, it minimizes the risk of overlooking unexpected but biologically relevant lipids. This method has been successfully applied to define differential lipid profiles in various biological contexts, demonstrating its utility for in-depth lipid analysis. nih.govrsc.org

Advances in Mass Resolution and Detection Limits

Recent advancements in mass spectrometry have significantly enhanced the ability to analyze complex lipid mixtures with greater precision and sensitivity. High-resolution mass analyzers, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap mass spectrometers, are at the forefront of these developments. nih.govmdpi.com Mass resolution is a measure of a mass spectrometer's ability to distinguish between two peaks of slightly different mass-to-charge ratios (m/z). nih.gov Modern instruments can achieve mass resolutions exceeding 100,000, which is crucial for lipidomics as it allows for the separation of isobaric species—molecules that have the same nominal mass but different elemental compositions. nih.govescholarship.org For a compound like 2-stearoylphosphatidylcholine, high resolution is essential to differentiate it from other lipid species that may have very similar masses.

The improvement in detection limits is another critical advance. Over the past few decades, the sensitivity of mass spectrometers has increased dramatically, with detection limits commonly reported in the nanogram to picogram per liter range. nih.gov This enhanced sensitivity is vital for detecting low-abundance lipid species, which may play significant biological roles. However, there is often a trade-off between mass resolution, sensitivity, and the speed of analysis. nih.gov Acquiring data at very high resolution can take longer, which may not be compatible with the fast elution times of modern liquid chromatography techniques. nih.gov Therefore, experimental parameters are often optimized to balance these factors based on the specific goals of the analysis. nih.gov

The combination of high mass resolution and high mass accuracy—the ability to measure the m/z of an ion with very little error—enables the confident assignment of elemental compositions to detected ions. nih.gov This capability streamlines the identification process in lipidomics, often allowing for the direct identification of lipids from their accurate mass without the need for extensive fragmentation, although tandem mass spectrometry remains the gold standard for structural confirmation. nih.gov These technological strides have established high-resolution mass spectrometry as a cornerstone methodology for detailed and accurate lipid analysis. nih.gov

Table 1: Comparison of Mass Spectrometry Analyzer Performance

FeatureQuadrupoleIon TrapTime-of-Flight (TOF)OrbitrapFT-ICR
Mass Resolution Low (Unit)Low to ModerateModerate to HighHigh to Ultra-highUltra-high
Mass Accuracy LowModerateGoodExcellentExcellent
Sensitivity GoodExcellentGoodExcellentGood
Scan Speed Very FastFastVery FastSlow to FastVery Slow
MS/MS Capability YesYes (MSn)YesYesYes

Spectroscopic and Biophysical Techniques for Membrane Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique used to obtain detailed information about the structure, dynamics, and chemical environment of molecules. wikipedia.orgebsco.com In the context of 2-stearoylphosphatidylcholine and lipid membranes, NMR provides insights into the conformation and motion of the lipid molecules at an atomic level. nih.govnih.gov Both solution-state and solid-state NMR are employed, with solid-state NMR being particularly suited for studying lipids within bilayer structures, which mimic biological membranes. scirp.org

The fundamental principle of NMR involves placing a sample in a strong magnetic field and perturbing the nuclear spins with radiofrequency pulses. ebsco.com The subsequent relaxation of these spins emits signals whose frequencies are characteristic of the chemical environment of the nuclei, providing a fingerprint of the molecular structure. wikipedia.org For lipid analysis, ¹H, ¹³C, ³¹P, and ²H are the most commonly observed nuclei. ³¹P NMR is useful for studying the headgroup region of phospholipids, while ¹H and ¹³C NMR provide information about the entire molecule. Deuterium (B1214612) (²H) NMR is especially powerful for probing the dynamics and order of the acyl chains. nih.govnih.gov

Advanced NMR techniques, such as two-dimensional (2D) correlation spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-bond and through-space connectivities between atoms, respectively, helping to elucidate the complete three-dimensional structure and intermolecular interactions of lipids within a membrane. wikipedia.org Studies on phosphatidylcholine/cholesterol mixtures, for instance, have used ¹³C and ²H NMR to characterize the structure and dynamics of different phases within the bilayer as a function of temperature and composition. nih.gov

Solid-State ²H NMR for Molecular Organization

Solid-state deuterium (²H) NMR is a premier technique for investigating the molecular organization and dynamics of lipid acyl chains in membranes. scirp.orgnih.gov This method typically involves selectively replacing hydrogen atoms with deuterium atoms at specific positions along the lipid acyl chains, such as the stearoyl chain of 2-stearoylphosphatidylcholine. acs.org The deuterium nucleus possesses a quadrupole moment, and its interaction with the local electric field gradient is highly sensitive to the orientation and motion of the C-²H bond. scirp.org

The primary observable in a solid-state ²H NMR spectrum of a lipid bilayer is the quadrupolar splitting (ΔνQ). nih.gov This splitting is directly proportional to the order parameter (SCD), which quantifies the motional anisotropy of the C-²H bond vector relative to the bilayer normal. A larger quadrupolar splitting indicates a more ordered, less mobile acyl chain segment, while a smaller splitting signifies greater conformational freedom and faster, more isotropic motion. acs.org

By measuring the quadrupolar splittings for deuterated positions along the entire length of the stearoyl chain, an order parameter profile can be constructed. Typically, for saturated chains like stearic acid in the liquid-crystalline state, the order is relatively high and constant for the first part of the chain (the "plateau" region) and then decreases progressively towards the methyl terminus in the center of the bilayer. acs.org This technique has been used to compare the molecular organization of membranes composed of phospholipids with different acyl chains, such as 1-elaidoyl-2-stearoylphosphatidylcholine and 1,2-distearoylphosphatidylcholine, revealing how factors like unsaturation affect acyl chain order. acs.org

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to characterize the phase behavior of lipid systems. nih.govucm.es It directly measures the heat flow associated with thermal transitions in a sample as it is heated or cooled at a constant rate. fsu.edu For lipid dispersions like those containing 2-stearoylphosphatidylcholine, DSC is invaluable for determining the temperature, enthalpy, and cooperativity of phase transitions. ucm.es

A typical DSC thermogram for a pure phospholipid dispersion shows one or more endothermic peaks as the temperature increases. The main peak corresponds to the gel-to-liquid crystalline phase transition (Lβ to Lα), which is characterized by the melting of the hydrocarbon chains. ucm.es The temperature at the peak maximum is the phase transition temperature (Tm), and the area under the peak is the transition enthalpy (ΔH). fsu.edu The Tm is sensitive to the length and saturation of the acyl chains; for instance, 1,2-distearoylphosphatidylcholine (DSPC), which has two C18:0 chains, has a Tm of approximately 53-55°C. acs.org The introduction of unsaturation, as in 1-oleoyl-2-stearoylphosphatidylcholine (B1238632), significantly lowers the Tm. acs.org

The sharpness of the transition peak reflects the cooperativity of the transition. A sharp, narrow peak indicates a highly cooperative transition where the lipid molecules transition from the gel to the liquid-crystalline state over a small temperature range. ucm.es The presence of other molecules, such as cholesterol or proteins, can broaden the transition and decrease the enthalpy, indicating an altered packing and interaction landscape within the membrane. nih.gov DSC is thus a powerful tool for studying how the composition of a lipid bilayer affects its thermotropic properties and stability. nih.govfsu.edu

Table 2: Phase Transition Temperatures of Selected Phosphatidylcholines

Phospholipidsn-1 Acyl Chainsn-2 Acyl ChainMain Transition Temp (Tm) (°C)Reference
1,2-Distearoylphosphatidylcholine (DSPC)Stearic (18:0)Stearic (18:0)53-55 acs.org
1-Palmitoyl-2-stearoylphosphatidylcholine (PSPC)Palmitic (16:0)Stearic (18:0)~44 fsu.edu
1-Oleoyl-2-stearoylphosphatidylcholine (OSPC)Oleic (18:1, cis)Stearic (18:0)~7 acs.org
1-Elaidoyl-2-stearoylphosphatidylcholine (ESPC)Elaidic (18:1, trans)Stearic (18:0)~31.5 acs.org

Note: Transition temperatures can vary slightly depending on experimental conditions such as buffer composition and scan rate.

Fourier Transform Infrared (FTIR) Spectroscopy for Conformational Studies

Fourier Transform Infrared (FTIR) spectroscopy is a vibrational spectroscopy technique that provides information about the structure, conformation, and dynamics of molecules by probing their vibrational modes. nih.govresearchgate.net It is particularly useful for studying lipids like 2-stearoylphosphatidylcholine because it can simultaneously provide information about the polar headgroup, the interfacial region, and the hydrophobic acyl chains without the need for extrinsic probes. nih.gov

In an FTIR experiment, infrared radiation is passed through a sample, and the instrument measures the frequencies at which the sample absorbs the radiation. encyclopedia.pub These absorption frequencies correspond to the vibrational energies of specific chemical bonds or functional groups within the molecule. For phospholipids, several key vibrational bands are analyzed. The C-H stretching vibrations (around 2800-3000 cm⁻¹) of the acyl chain methylene (B1212753) (CH₂) groups are sensitive to the chain packing and conformational order (trans/gauche isomerization). An increase in frequency of the CH₂ symmetric and asymmetric stretching bands is indicative of increased chain disorder, as occurs during the gel-to-liquid crystalline phase transition. nih.gov

The ester carbonyl (C=O) stretching vibrations (around 1720-1745 cm⁻¹) in the interfacial region are sensitive to hydrogen bonding and the polarity of their local environment. nih.gov Changes in the frequency and shape of this band can report on the conformation and hydration of the glycerol backbone region. nih.gov Furthermore, vibrations of the phosphate (PO₂⁻) and choline (B1196258) (N⁺(CH₃)₃) groups in the headgroup region can also be monitored to understand their hydration and interactions. nih.gov By monitoring these various bands as a function of temperature or composition, FTIR can be used to study phase transitions and the conformational changes that accompany them. nih.govencyclopedia.pub

Electron Spin Resonance (ESR) Spectroscopy Using Spin-Labeled Phospholipids (e.g., 2-(16'-(N-oxyl-4',4'-dimethyloxazolidine)stearoyl)phosphatidylcholine) to Study Membrane Fluidity and Protein-Lipid Interactions.

Electron Spin Resonance (ESR) spectroscopy is a powerful technique for investigating the dynamics and structure of lipid membranes. The method utilizes spin-labeled molecules, which are phospholipids that have been chemically modified to include a stable nitroxide radical (a spin label). A commonly used spin-labeled analog for studying phosphatidylcholine membranes is 2-(16'-(N-oxyl-4',4'-dimethyloxazolidine)stearoyl)phosphatidylcholine, where the nitroxide moiety is attached to the stearoyl chain. biorxiv.orgnih.gov

When these spin-labeled lipids are incorporated in trace amounts into a membrane composed of 2-stearoylphosphatidylcholine, they act as reporters on their local environment. The ESR spectrum is sensitive to the rotational motion of the nitroxide label. In a fluid lipid bilayer, the spin label undergoes rapid, anisotropic motion, resulting in a characteristic ESR spectrum. Changes in membrane fluidity, induced by temperature or the presence of other molecules like cholesterol, will alter this motion and be reflected in the spectral line shape. nih.gov

A key application of this technique is the study of protein-lipid interactions. When an integral membrane protein is present, the ESR spectrum of the spin-labeled phospholipid often resolves into two distinct components. nih.gov One component resembles the spectrum from a pure fluid lipid bilayer and is attributed to lipids in the bulk membrane phase. The second component is broader and indicates a significantly reduced mobility; this is assigned to lipids that are directly interacting with the protein's surface, often referred to as "boundary" or "annular" lipids. mpg.de

By analyzing the relative intensities of these two spectral components, researchers can determine the stoichiometry of the protein-lipid interaction—that is, the number of lipid molecules that form the first shell around the protein. nih.gov Furthermore, by using lipids with different head groups or acyl chains, ESR can reveal the selectivity of the protein for specific lipid species. mpg.de The rate of exchange between the boundary and bulk lipid populations can also be estimated from the ESR spectra, providing a complete picture of the dynamic interplay between proteins and lipids like 2-stearoylphosphatidylcholine in the membrane. nih.gov

Table 1: Representative Data from an ESR Spin-Label Study of Protein-Lipid Interactions This table illustrates the type of data obtained from ESR experiments to quantify the interaction between a membrane protein and different spin-labeled phospholipids. The data is conceptual and serves to represent typical findings.

Spin-Labeled LipidProtein SystemFraction of Motionally Restricted LipidInterpretation
16-doxyl PCCytochrome Oxidase0.45Indicates a significant population of phosphatidylcholine is interacting directly with the protein.
16-doxyl PGCytochrome Oxidase0.60Suggests a preferential interaction or stronger binding of phosphatidylglycerol with the protein compared to phosphatidylcholine.
16-doxyl PACytochrome Oxidase0.55Shows a strong but slightly less preferential interaction for phosphatidic acid compared to phosphatidylglycerol.

Note: Data is illustrative. PC = Phosphatidylcholine, PG = Phosphatidylglycerol, PA = Phosphatidic Acid. The fraction of motionally restricted lipid is determined by spectral deconvolution.

Computational and Simulation Approaches

Atomistic Molecular Dynamics (MD) simulations have become an indispensable tool for studying lipid bilayers at a level of detail that is often inaccessible to experimental methods. researchgate.netacs.org These simulations model the interactions between every atom in the system—lipids, water, and ions—based on a defined force field (e.g., CHARMM36, AMBER). biorxiv.orgaip.org By solving Newton's equations of motion over time, MD simulations can predict the emergent structural and dynamic properties of a membrane composed of lipids like 2-stearoylphosphatidylcholine.

For a mixed-chain phospholipid such as 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine (B1265047) (PSPC), a close structural isomer of 2-stearoylphosphatidylcholine, MD simulations provide key biophysical parameters. aip.orgmedchemexpress.com These include the average area per lipid, which describes how much surface area each lipid occupies, and the bilayer thickness, often measured as the distance between the phosphate groups in opposing leaflets (head-to-head thickness). biorxiv.org Simulations can also reveal the deuterium order parameter (SCD), a measure of the conformational order of the acyl chains. Higher SCD values indicate a more ordered, rigid chain, typical of a gel phase, while lower values signify a more disordered, fluid state. biorxiv.org

MD simulations are particularly powerful for understanding how membrane properties are affected by composition. For instance, simulations of 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (B1263167) (SOPC) bilayers have shown that increasing cholesterol concentration leads to a decrease in the area per lipid and an increase in bilayer thickness and chain order, which is characteristic of the transition to a liquid-ordered (Lo) phase. biorxiv.org Such detailed findings help to build a molecular-level picture of the organization and phase behavior of membranes containing specific stearoyl-phosphatidylcholine species.

Table 2: Membrane Properties of Stearoyl-Containing Phosphatidylcholine Bilayers from MD Simulations This table presents data obtained from all-atom molecular dynamics simulations for phosphatidylcholines containing a stearoyl chain, which are structural isomers of 2-stearoylphosphatidylcholine.

PhospholipidTemperature (°C)Area per Lipid (Ų)Bilayer Thickness (DHH, nm)
1-Palmitoyl-2-stearoyl-PC (PSPC)310 K (37 °C)61.4 ± 0.23.99 ± 0.02
1-Stearoyl-2-oleoyl-PC (SOPC)310 K (37 °C)65.4 ± 0.33.95 ± 0.02
1-Stearoyl-2-oleoyl-PC (SOPC) + 30% Cholesterol273 K (0 °C)54.4 ± 0.014.79 ± 0.01

Data sourced from MD simulations using the CHARMM36 and Slipid force fields. biorxiv.orgaip.org PSPC is an isomer of the subject compound. SOPC contains one stearoyl and one oleoyl (B10858665) chain. DHH refers to the headgroup-to-headgroup distance.

Fluorescence-Based Assays for Membrane Interactions and Properties.

Fluorescence-based assays are versatile and highly sensitive methods used to probe various aspects of lipid bilayer structure and dynamics. These techniques rely on fluorescent molecules (fluorophores) whose spectral properties change in response to their environment.

The DPH quenching assay utilizes the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH). DPH partitions into the hydrophobic core of the lipid bilayer. Its fluorescence anisotropy (a measure of rotational freedom) provides information about membrane fluidity or microviscosity. In quenching experiments, a quencher molecule, such as a phospholipid labeled with a doxyl group (a spin label), is incorporated into the membrane. When DPH and the quencher are in close proximity, the fluorescence of DPH is diminished. The efficiency of this quenching can be used to study the lateral organization of the membrane, such as the formation of lipid domains.

The calcein (B42510) release assay is a classic method for measuring the permeability or integrity of liposome (B1194612) membranes. nih.gov Calcein, a fluorescent dye, is encapsulated at a high, self-quenching concentration inside liposomes made from lipids like 2-stearoylphosphatidylcholine. acs.orggoogle.com At this high concentration, its fluorescence is minimal. If the membrane becomes leaky or is disrupted by an external agent (e.g., a peptide, protein, or physical stress), calcein is released into the surrounding buffer. nih.gov This dilution relieves the self-quenching, resulting in a significant increase in fluorescence intensity. The rate of fluorescence increase is directly proportional to the rate of leakage from the liposomes, providing a quantitative measure of membrane permeabilization. nih.govacs.org

Table 3: Representative Data from a Calcein Release Assay This table shows hypothetical results for a calcein release experiment from 2-stearoylphosphatidylcholine liposomes upon interaction with a membrane-active peptide.

Peptide Concentration (µM)Incubation Time (min)% Calcein Release
0 (Control)602.5 ± 0.5
16015.3 ± 1.2
56068.7 ± 3.4
106095.1 ± 2.1

Note: Data is illustrative of a typical dose-dependent membrane permeabilization experiment. The percentage release is calculated relative to the fluorescence after complete lysis of the liposomes with a detergent like Triton X-100.

The movement of sterols, such as cholesterol, between different membranes is a critical process in cell biology. Sterol exchange assays are designed to measure the kinetics of this transfer. A common approach involves using a fluorescent sterol analog, such as dehydroergosterol (B162513) (DHE), which mimics the behavior of natural sterols.

In a typical experiment, two populations of liposomes are prepared: "donor" vesicles containing the fluorescent sterol and "acceptor" vesicles without it. nih.gov The transfer of the sterol from donor to acceptor vesicles is monitored over time. This can be achieved through various fluorescence techniques, including Förster Resonance Energy Transfer (FRET). For example, if a quenching lipid is included in the donor vesicles, the fluorescence of the sterol is initially low. As the sterol moves to the acceptor vesicles, it is separated from the quencher, leading to an increase in fluorescence. The rate of this change allows for the determination of the sterol exchange half-time (t1/2), providing quantitative data on how factors like the acyl chain composition of 2-stearoylphosphatidylcholine or the presence of specific proteins affect sterol dynamics. researchgate.netacs.org

Surface Science Techniques for Lipid-Molecule Interactions

Surface science techniques provide powerful means to study the properties of lipids as two-dimensional monolayers at an interface, typically the air-water interface. These model systems are excellent mimics of a single leaflet of a biological membrane.

A primary tool in this area is the Langmuir-Blodgett trough. This instrument allows for the formation of a lipid monolayer on an aqueous subphase and the precise control of the area available to the molecules. As the monolayer is compressed, the surface pressure (the reduction in surface tension caused by the monolayer) is measured as a function of the area per molecule. The resulting surface pressure-area (π-A) isotherm provides a wealth of information about the lipid's phase behavior. nih.gov For a lipid like 2-stearoylphosphatidylcholine, the isotherm would reveal the transition from a gas-like phase to a liquid-expanded, then to a liquid-condensed, and finally to a solid phase before the monolayer collapses at a high pressure.

These monolayers can be transferred from the air-water interface onto solid supports, creating supported lipid bilayers (SLBs) or monolayers (SLMs). These supported films can then be studied with a variety of high-resolution techniques. Atomic Force Microscopy (AFM) can image the surface of the bilayer with nanometer resolution, revealing the formation of lipid domains, the presence of defects, and the binding of proteins or other molecules. nih.gov X-ray Reflectivity (XRR) is another powerful technique that provides precise measurements of the thickness, density, and roughness of the supported film. By studying how these properties change upon the introduction of other molecules, these surface-sensitive methods provide detailed insights into lipid-molecule interactions.

Table 4: Representative Surface Pressure-Area (π-A) Isotherm Data for a Stearoyl-Containing Phosphatidylcholine Monolayer This table presents typical data points from a π-A isotherm for 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (SOPC), a lipid structurally related to 2-stearoylphosphatidylcholine, at an air-water interface.

Area per Molecule (Ų)Surface Pressure (mN/m)Inferred Phase
1200.5Gas / Liquid-Expanded Coexistence
1005.2Liquid-Expanded
8012.5Liquid-Expanded
6028.0Liquid-Condensed
5045.1Solid / Collapse

Note: Data is representative for a mixed-chain phosphatidylcholine like SOPC. The exact values would vary for pure 2-stearoylphosphatidylcholine.

Langmuir Monolayer Technique

The Langmuir monolayer technique is a powerful tool for investigating the behavior of amphiphilic molecules, such as 2-stearoylphosphatidylcholine, at an air-water interface. nih.govitn-snal.net This method allows for the precise control and measurement of molecular packing, phase transitions, and interactions with other molecules in a simplified model of a biological membrane. nih.govredalyc.org

A Langmuir trough, typically constructed from an inert material like Teflon, is used to form and compress a monolayer of the lipid on an aqueous subphase. redalyc.orgsfu.ca A solution of 2-stearoylphosphatidylcholine in a volatile solvent is spread onto the water surface. sfu.caoatext.com After the solvent evaporates, the lipid molecules are compressed by movable barriers, and the surface pressure (the reduction in the surface tension of the water) is measured as a function of the area per molecule. itn-snal.netmdpi.com

The resulting surface pressure-area (π-A) isotherm provides detailed information about the different phases the monolayer undergoes during compression. itn-snal.netniph.go.jp For a saturated phospholipid like 2-stearoylphosphatidylcholine, the isotherm typically shows distinct regions corresponding to the gas, liquid-expanded, liquid-condensed, and solid phases, culminating in the collapse of the monolayer at a high surface pressure. nih.gov The characteristics of these phases, such as the lift-off area and collapse pressure, can be influenced by factors like temperature and the composition of the subphase. researchgate.net For instance, the presence of other molecules, such as proteins or drugs, in the subphase can alter the π-A isotherm, indicating interactions with the 2-stearoylphosphatidylcholine monolayer. oatext.com

The elastic modulus of the monolayer, which describes its compressibility, can be calculated from the isotherm data and provides insights into the mechanical properties of the lipid film. oatext.com Furthermore, techniques such as Brewster angle microscopy (BAM) can be coupled with the Langmuir trough to visualize the morphology of the monolayer in real-time during compression. mdpi.com

Interactive Data Table: Representative Surface Pressure-Area Isotherm Data for a Phospholipid Monolayer

Below is a table showing typical data points that would be collected in a Langmuir trough experiment to generate a surface pressure-area isotherm.

Area per Molecule (Ų/molecule)Surface Pressure (mN/m)Monolayer Phase
1200.1Gas
1002.5Liquid-Expanded
8010.0Liquid-Expanded/Liquid-Condensed Coexistence
6025.0Liquid-Condensed
4550.0Solid
4055.0 (Collapse Point)Collapsed Monolayer

Methodological Advancements in Sample Preparation and Computational Analysis in Lipidomics

The comprehensive analysis of lipids in biological systems, known as lipidomics, has been significantly advanced by modern technologies in sample preparation and computational analysis. nih.gov These advancements are crucial for accurately identifying and quantifying specific lipid species like 2-stearoylphosphatidylcholine within complex biological matrices.

Sample Preparation:

Effective sample preparation is a critical first step in lipidomics to ensure accurate and reproducible results. organomation.com The goal is to efficiently extract lipids from the biological sample while minimizing degradation and contamination. organomation.commdpi.com

Several lipid extraction methods have been developed and refined over the years. The classical methods of Folch and Bligh and Dyer, which utilize a chloroform (B151607)/methanol solvent system, are still widely used and considered gold standards for lipid extraction from various biological samples. frontiersin.orgnih.gov These methods involve partitioning the lipids into an organic phase, which is then separated from the aqueous phase containing other cellular components. nih.gov

More recent advancements have focused on improving the efficiency, selectivity, and safety of lipid extraction. For example, the use of methyl-tert-butyl-ether (MTBE) has been introduced as a less hazardous alternative to chloroform and can enable the simultaneous extraction of both lipids and metabolites. mdpi.comnih.gov Other methods, such as solid-phase extraction (SPE), can be used for the selective isolation of specific lipid classes. nih.gov For high-throughput analysis, simplified methods, like a one-step methanol extraction, have been developed for the rapid processing of small sample volumes. nih.gov The choice of extraction method often depends on the specific lipid classes of interest and the nature of the sample matrix. nih.gov To ensure the quality of the analysis, internal standards are often added during the extraction process, and quality control samples are analyzed regularly. mdpi.com

Computational Analysis:

Following sample preparation and analysis by techniques like mass spectrometry (MS), computational tools are essential for processing the large and complex datasets generated in lipidomics. nih.govlipidomics.at These tools aid in the identification, quantification, and statistical analysis of thousands of lipid species. lipidomics.at

Mass spectrometry-based lipidomics, often coupled with liquid chromatography (LC-MS), is a cornerstone of modern lipid analysis. organomation.com For the identification of 2-stearoylphosphatidylcholine, tandem mass spectrometry (MS/MS) is employed. In this technique, the precursor ion corresponding to the mass-to-charge ratio (m/z) of 2-stearoylphosphatidylcholine is isolated and fragmented to produce a characteristic product ion spectrum. nih.govresearchgate.net This fragmentation pattern serves as a molecular fingerprint for confident identification.

Computational software and databases play a vital role in automating the analysis of this spectral data. lipidomics.at Platforms like LipidSig provide a suite of tools for differential expression analysis, enrichment analysis, and the visualization of lipidomics data. bioinfomics.org These tools allow researchers to compare lipid profiles between different experimental groups and identify statistically significant changes in the abundance of specific lipids like 2-stearoylphosphatidylcholine. mdpi.com Furthermore, advanced computational workflows can predict the presence of modified lipids, such as oxidized species, and aid in their identification from complex MS data. nih.gov The development of centralized databases and standardized reporting formats is an ongoing effort to improve the accessibility and reproducibility of lipidomics research. lipidomics.at

Interactive Data Table: Example Mass Spectrometry Data for Phosphatidylcholine Identification

This table illustrates the type of data generated in a tandem mass spectrometry experiment for the identification of a phosphatidylcholine species.

Precursor Ion (m/z)Fragmentation Product Ions (m/z)Lipid Identification
788.6184.1 (Phosphocholine headgroup), 522.4, 506.41-Oleoyl-2-stearoyl-sn-glycero-3-phosphocholine
757.5184.1 (Phosphocholine headgroup), 496.3, 478.3Dipalmitoylphosphatidylcholine
832.4184.1 (Phosphocholine headgroup), 550.5, 528.5Stearoyl-arachidonoyl-phosphatidylcholine

Future Directions in 2 Stearoylphosphatidylcholine Research

Unraveling the Full Spectrum of Phosphatidylcholine Molecular Species Functions

Phosphatidylcholine (PC) is a major constituent of eukaryotic cell membranes, often comprising about half of the total membrane phospholipids (B1166683) in animal cells. gerli.com The diverse molecular species of PC, characterized by different fatty acid chains at the sn-1 and sn-2 positions of the glycerol (B35011) backbone, contribute to a wide range of cellular functions beyond their structural role. creative-proteomics.comfrontiersin.org The specific composition of these fatty acid chains, such as in 2-stearoylphosphatidylcholine, significantly influences membrane properties and biological processes. creative-proteomics.com Future research will focus on elucidating the specific functions of individual PC molecular species, moving beyond a generalized understanding of PC as a single entity.

The structural diversity of PC species imparts functional versatility. For instance, the degree of saturation of the fatty acid tails affects membrane fluidity and permeability, which in turn impacts dynamic cellular events like endocytosis and exocytosis. creative-proteomics.com While dipalmitoylphosphatidylcholine (DPPC) is well-known as the primary lipid component of lung surfactant, other PC species with different acyl chains, like palmitoyl-oleoyl and palmitoyl-linoleyl phosphatidylcholines, are more prevalent in the gastric mucus. gerli.com Understanding how the presence of a stearoyl group at the sn-2 position in 2-stearoylphosphatidylcholine specifically contributes to membrane characteristics and interacts with membrane-associated proteins is a key area for future investigation.

Furthermore, specific PC molecular species can act as precursors for signaling molecules. frontiersin.org For example, oxidized phosphatidylcholines, derived from species with specific polyunsaturated fatty acids at the sn-2 position, can serve as ligands for scavenger receptors like CD36. gerli.com Research is needed to determine if 2-stearoylphosphatidylcholine or its derivatives have similar signaling roles. The table below illustrates the variety of molecular species found in different biological contexts, highlighting the need for species-specific functional studies.

Phosphatidylcholine Species Common Location/Function Key Characteristics
1,2-Dipalmitoyl-PC (DPPC)Lung SurfactantBoth fatty acid chains are saturated (palmitic acid). gerli.com
1-Palmitoyl-2-Oleoyl-PC (POPC)Gastric MucusOne saturated (palmitic) and one monounsaturated (oleic) fatty acid. gerli.com
1-Stearoyl-2-Arachidonoyl-PC (SAPC)Brain TissueOne saturated (stearic) and one polyunsaturated (arachidonic) fatty acid.
2-StearoylphosphatidylcholineGeneral Membrane ComponentContains a saturated stearic acid at the sn-2 position.

Elucidating Complex Regulatory Networks of Acyl Chain Remodeling

The specific acyl chain composition of phosphatidylcholines, including 2-stearoylphosphatidylcholine, is maintained through a dynamic process known as acyl chain remodeling. uu.nlresearchgate.net This process involves the deacylation and reacylation of PC molecules, allowing for the modification of their fatty acid constituents after their initial synthesis. researchgate.net A critical area for future research is to unravel the intricate regulatory networks that control this remodeling process, which is essential for maintaining membrane homeostasis. researchgate.net

The key enzymes involved in PC remodeling include phospholipases and acyltransferases. researchgate.net Phospholipases, such as phospholipase A1 (PLA1), A2 (PLA2), and B (PLB), remove fatty acids from the PC backbone to produce lysophosphatidylcholines (lyso-PC) or glycerophosphocholine (GPC). researchgate.net Subsequently, acyltransferases re-esterify these intermediates with specific acyl-CoAs, thereby introducing new fatty acids. researchgate.net For instance, in the yeast Saccharomyces cerevisiae, the PC deacylation-reacylation pathway involves a phospholipase B and the acyltransferases Gpc1p and Ale1p. researchgate.net

Future studies will need to identify the specific enzymes responsible for the incorporation of stearic acid into the sn-2 position of the PC backbone to form 2-stearoylphosphatidylcholine and the signaling pathways that regulate their activity. Research in S. cerevisiae has shown that tafazzin, a transacylase, exhibits specificity for certain acyl chains, preferentially transferring linoleoyl groups over saturated ones like palmitoyl. nih.gov Understanding the substrate specificity of the acyltransferases involved in 2-stearoylphosphatidylcholine synthesis is crucial. Furthermore, investigating how cellular conditions, such as metabolic state or stress, influence the expression and activity of these remodeling enzymes will provide a more complete picture of how the precise acyl chain composition of membranes is regulated. uu.nlembopress.org

Enzyme Class Function in PC Remodeling Example
Phospholipase A1/A2/BDeacylation of PC to lyso-PC or GPC. researchgate.netPlb1p (in yeast) uu.nl
AcyltransferaseReacylation of lyso-PC or GPC. researchgate.netGpc1p, Ale1p (in yeast) researchgate.net
TransacylaseTransfer of acyl chains between phospholipids. nih.govTafazzin nih.gov

Integration of Multi-Omics Data for Systems-Level Understanding

To achieve a comprehensive understanding of the roles and regulation of 2-stearoylphosphatidylcholine, future research must integrate data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and lipidomics. mdpi.comresearchgate.net This systems-level approach can reveal complex interactions and regulatory networks that are not apparent from studying a single molecular class in isolation.

By combining lipidomics data, which quantifies the abundance of specific lipid species like 2-stearoylphosphatidylcholine, with transcriptomics and proteomics data, researchers can correlate changes in lipid profiles with alterations in the expression of genes and proteins involved in lipid metabolism. researchgate.netaacrjournals.org For example, an increase in the level of 2-stearoylphosphatidylcholine could be linked to the upregulation of a specific acyltransferase. This integrated approach has been successfully used to identify regulatory signatures in lipid metabolism in organisms like Saccharomyces cerevisiae. researchgate.net

The development of lipid-metabolite-protein networks provides a framework for visualizing and analyzing these complex datasets. mdpi.com Such networks can help identify novel relationships between different molecular layers and have been applied in cardiovascular disease research to find associations between lipids and disease-related proteins. mdpi.com Applying these methodologies to study 2-stearoylphosphatidylcholine could uncover its involvement in various cellular processes and disease states. The primary challenge lies in the development of standardized analytical pipelines and computational tools to effectively integrate and interpret these large and diverse datasets. researchgate.net

Omics Data Type Information Provided Application in PC Research
GenomicsGenetic blueprint of an organism. Identify genes encoding for lipid metabolizing enzymes.
TranscriptomicsGene expression patterns (mRNA levels). Correlate gene expression with changes in PC species. researchgate.net
ProteomicsProtein abundance and modifications. Quantify enzymes involved in PC synthesis and remodeling.
LipidomicsAbundance and composition of lipid species. researchgate.netDirectly measure levels of 2-stearoylphosphatidylcholine.

Development of Novel Analytical Tools for In Situ and Real-Time Analysis

Advancements in analytical chemistry are crucial for deepening our understanding of 2-stearoylphosphatidylcholine by enabling its detection and characterization directly within its biological context. researchgate.netresearchgate.net Future research will focus on developing and refining tools for in situ and real-time analysis of phosphatidylcholine species, providing spatial and temporal information that is lost with traditional bulk extraction methods. acs.orgnih.gov

Mass spectrometry (MS) is a cornerstone of lipidomics. researchgate.net Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS allow for the direct profiling of lipid distributions in tissue sections. acs.org Post-source decay (PSD) analysis in MALDI-TOF MS can provide structural information, helping to identify the fatty acid substituents of PC molecules. acs.org The development of miniaturized sampling and ionization devices, such as the "Single-probe," now allows for the real-time metabolomic analysis of individual living cells. nih.gov Applying such single-cell mass spectrometry techniques could reveal cell-to-cell heterogeneity in the abundance and localization of 2-stearoylphosphatidylcholine.

Another promising area is the use of advanced chromatography methods. Reverse-phase high-performance liquid chromatography (HPLC) can be optimized to separate individual PC molecular species based on their fatty acid composition, which can then be identified by mass spectrometry. researchgate.net Furthermore, techniques like rapid evaporative ionization mass spectrometry (REIMS) are being developed for the real-time analysis of samples with minimal preparation. researchgate.net These innovative analytical tools will be instrumental in mapping the precise location and dynamic changes of 2-stearoylphosphatidylcholine within cells and tissues.

Analytical Technique Principle Application to 2-Stearoylphosphatidylcholine
MALDI-TOF MSIonization of molecules from a solid matrix using a laser. acs.orgIn situ imaging of its distribution in tissues. acs.org
Single-Cell MSMiniaturized probe for sampling and ionization from a single cell. nih.govReal-time measurement of its concentration in living cells. nih.gov
RP-HPLC-MSSeparation based on hydrophobicity followed by mass detection. researchgate.netQuantification of 2-stearoylphosphatidylcholine among other PC species. researchgate.net
REIMSRapid heating and ionization for real-time analysis. researchgate.netHigh-throughput screening of its presence in biological samples. researchgate.net

Advancing Computational Models for Precise Prediction of Phosphatidylcholine Membrane Systems

Computational modeling and simulations are becoming increasingly powerful tools for investigating the behavior of lipid membranes at an atomic level. acs.orgnih.gov Future advancements in this area will enable more precise predictions of the properties of membrane systems containing specific phosphatidylcholine species like 2-stearoylphosphatidylcholine. rsc.orgmdpi.com

Molecular dynamics (MD) simulations can model the interactions between lipids and proteins in a bilayer, providing insights into how the acyl chain composition of PCs affects membrane structure and dynamics. acs.orgacs.org Coarse-grained (CG) MD models, such as the Martini force field, simplify the system by grouping atoms into beads, which allows for the simulation of larger systems over longer timescales, albeit with some loss of detail. rsc.org These models are continuously being improved to better capture the thermodynamic properties of lipids and their interactions. rsc.orgmdpi.com

These computational approaches can be used to predict key biophysical properties, such as the partitioning of small molecules into membranes, which is crucial for understanding drug permeability. acs.orgrsc.org By simulating membranes with varying compositions, including different ratios of 2-stearoylphosphatidylcholine, researchers can predict its impact on membrane fluidity, thickness, and curvature. mdpi.com Multi-scale simulations, which combine different levels of model complexity, offer a way to bridge the gap between atomic-level details and large-scale membrane phenomena. nih.gov The continued development of both computational power and more accurate force fields will be essential for creating predictive models of complex biological membranes. mdpi.comnih.gov

Computational Method Description Relevance to 2-Stearoylphosphatidylcholine
Atomistic MDSimulates the motion of every atom in the system. acs.orgProvides detailed insight into its interactions with other lipids and proteins.
Coarse-Grained MDGroups of atoms are represented as single beads to increase computational efficiency. rsc.orgEnables simulation of large membrane patches containing 2-stearoylphosphatidylcholine.
Multi-Scale SimulationsCombines different levels of modeling (e.g., atomistic and coarse-grained). nih.govBridges the gap between local interactions and large-scale membrane behavior.

Q & A

Basic Research Questions

Q. What methodological steps ensure accurate quantification of 2-Stearoylphosphatidylcholine using fluorometric assays?

  • Fluorometric assays require generating a fresh standard curve for each experiment to account for inter-assay variability . Samples should be analyzed in duplicate to minimize technical errors, and background signals (e.g., from buffers or contaminants) must be subtracted from sample readings . If sample concentrations exceed the standard curve’s upper limit, dilute samples in an appropriate buffer (e.g., assay-specific dilution buffer) and reanalyze, adjusting calculations with the dilution factor .

Q. How should researchers handle samples with 2-Stearoylphosphatidylcholine concentrations exceeding the assay’s linear range?

  • Dilute samples in a buffer compatible with the assay (e.g., phosphate-buffered saline) and repeat measurements. Validate dilution accuracy by spiking a known concentration of 2-Stearoylphosphatidylcholine into the diluted matrix and comparing recovery rates . Ensure all dilutions are performed with calibrated pipettes to avoid volumetric errors .

Q. What are critical considerations for maintaining sample integrity during 2-Stearoylphosphatidylcholine analysis?

  • Keep samples on ice to prevent enzymatic degradation or oxidation . Avoid introducing bubbles during mixing, as foaming can denature lipids. Use fresh, filtered solvents to minimize particulate contamination, and store samples at -80°C under inert gas (e.g., nitrogen) for long-term preservation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in 2-Stearoylphosphatidylcholine measurements between fluorometric assays and LC-MS/MS?

  • Cross-validate methods using certified reference materials (CRMs) or synthetic standards. For fluorometry, confirm specificity via enzymatic hydrolysis controls (e.g., phospholipase A2 treatment) to isolate phosphatidylcholine signals . For LC-MS/MS, optimize lipid extraction protocols (e.g., Bligh-Dyer method) and ionization parameters to reduce matrix effects . Statistical tools like Bland-Altman analysis can quantify inter-method bias .

Q. What experimental design principles are critical for studying 2-Stearoylphosphatidylcholine’s role in membrane dynamics?

  • Use controlled lipid bilayer models (e.g., Langmuir troughs or vesicle systems) with defined fatty acid compositions. Incorporate isotopic labeling (e.g., deuterated stearic acid) to track molecular behavior via NMR or mass spectrometry . Replicate experiments across multiple lipid phases (e.g., gel vs. liquid-crystalline) to assess phase-dependent effects .

Q. How should researchers systematically synthesize conflicting findings on 2-Stearoylphosphatidylcholine’s biological roles?

  • Apply PRISMA guidelines to conduct a systematic review: define inclusion/exclusion criteria, screen studies for bias (e.g., commercial funding), and perform meta-analyses using standardized effect sizes . For mechanistic contradictions, design follow-up experiments to isolate variables (e.g., cell type, lipid saturation) and validate hypotheses .

Methodological Notes

  • Data Reporting : Clearly describe statistical methods (e.g., ANOVA for replicates, linear regression for standard curves) and justify sample sizes via power analysis .
  • Reproducibility : Document all protocol modifications (e.g., buffer pH adjustments, instrument settings) to enable replication .
  • Ethical Standards : Disclose conflicts of interest and adhere to journal-specific guidelines for compound characterization (e.g., pharmacopeial identity tests for fatty acid composition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.